Cyclohexyl 2-(4-thiomethylphenyl)ethyl ketone
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Overview
Description
Cyclohexyl 2-(4-thiomethylphenyl)ethyl ketone is an organic compound with the molecular formula C16H22OS. It is a yellow liquid known for its unique chemical structure, which includes a cyclohexyl group and a thiomethyl-substituted phenyl group. This compound is used in various scientific research applications due to its distinctive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl 2-(4-thiomethylphenyl)ethyl ketone typically involves the reaction of cyclohexyl ketone with 4-thiomethylphenyl ethyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: The compound can be reduced to form alcohols or thiols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the thiomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexyl 2-(4-thiomethylphenyl)ethyl ketone is utilized in various fields of scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studies involving reaction mechanisms and kinetics.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Cyclohexyl 2-(4-thiomethylphenyl)ethyl ketone involves its interaction with specific molecular targets and pathways. The thiomethyl group can undergo oxidation to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including the inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Cyclohexyl 2-(4-methylphenyl)ethyl ketone: Similar structure but lacks the thiomethyl group.
Cyclohexyl 2-(4-chlorophenyl)ethyl ketone: Contains a chlorine atom instead of a thiomethyl group.
Cyclohexyl 2-(4-nitrophenyl)ethyl ketone: Contains a nitro group instead of a thiomethyl group.
Uniqueness: Cyclohexyl 2-(4-thiomethylphenyl)ethyl ketone is unique due to the presence of the thiomethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-cyclohexyl-3-(4-methylsulfanylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22OS/c1-18-15-10-7-13(8-11-15)9-12-16(17)14-5-3-2-4-6-14/h7-8,10-11,14H,2-6,9,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSRWGLCJADJIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)C2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644409 |
Source
|
Record name | 1-Cyclohexyl-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-93-6 |
Source
|
Record name | 1-Cyclohexyl-3-[4-(methylthio)phenyl]-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898781-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyclohexyl-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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